Methyl(1-phenylpent-4-yn-2-yl)amin

Übersicht

Beschreibung

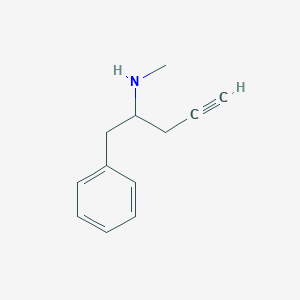

Methyl(1-phenylpent-4-yn-2-yl)amine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl(1-phenylpent-4-yn-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(1-phenylpent-4-yn-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl(1-phenylpent-4-yn-2-yl)amine has shown promise in medicinal chemistry, particularly for its anticancer properties. Research indicates that derivatives of alkynylamines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that methyl(1-phenylpent-4-yn-2-yl)amine can inhibit the proliferation of cancer cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl(1-phenylpent-4-yn-2-yl)amine | Hep3B (Liver Cancer) | 0.5 |

| Similar Alkynylamine Derivative | H460 (Lung Cancer) | 0.8 |

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This disruption of normal cellular functions is critical for its anticancer effects.

Organic Synthesis

Methyl(1-phenylpent-4-yn-2-yl)amine serves as a versatile intermediate in organic synthesis. Its unique alkyne functional group allows for various transformations, making it valuable in synthesizing more complex organic compounds.

Hydroamination Reactions

A significant study focused on hydroamination reactions using methyl(1-phenylpent-4-yn-2-yl)amine as a substrate. The results indicated that under optimal conditions, this compound could be converted into more complex structures with enhanced biological activity.

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| CB-[Rh(bpm)(CO)] | 85 | 90 |

| AuCl | 75 | 80 |

These reactions were monitored using NMR spectroscopy, confirming the formation of desired products.

Biological Buffer

In addition to its applications in medicinal chemistry and organic synthesis, methyl(1-phenylpent-4-yn-2-yl)amine is used as a non-ionic organic buffering agent in biological contexts. It maintains pH levels within a range of 6 to 8.5, making it suitable for cell culture applications where pH stability is crucial .

In Vitro Studies

In vitro studies have shown that methyl(1-phenylpent-4-yn-2-yl)amine exhibits dose-dependent inhibition of cancer cell proliferation. For example, assays conducted on the COLO205 colorectal adenocarcinoma cell line revealed a significant decrease in cell viability with increasing concentrations of the compound.

Pharmacokinetics and Toxicity

The pharmacokinetic profile suggests favorable absorption and distribution characteristics; however, potential risks for drug-drug interactions and mutagenicity have been noted. These factors necessitate further evaluation before clinical applications can be considered.

Biologische Aktivität

Methyl(1-phenylpent-4-yn-2-yl)amine, a compound featuring an alkyne functional group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl(1-phenylpent-4-yn-2-yl)amine is characterized by a phenyl group attached to a pentynyl chain, which includes a terminal alkyne. The synthesis of such compounds typically involves multi-step reactions, including the use of alkynes and amines. Recent studies have highlighted the importance of alkyne groups in enhancing the biological activity of nitrogen-containing heterocycles, suggesting that modifications to the alkyne can lead to significant changes in biological properties .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives containing alkyne moieties have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with varying degrees of minimum inhibitory concentration (MIC) .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Methyl(1-phenylpent-4-yn-2-yl)amine | < 10 | Antibacterial |

| Related Alkyne Derivative | 5 | Antifungal |

| Another Alkyne Compound | 15 | Antiviral |

Anti-inflammatory Effects

Methyl(1-phenylpent-4-yn-2-yl)amine has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory conditions .

Antitumor Activity

The antitumor potential of methyl(1-phenylpent-4-yn-2-yl)amine has been explored through various studies. Compounds that feature alkyne groups have been reported to induce apoptosis in cancer cell lines, such as HepG2 (human liver cancer cells), indicating a mechanism that may involve cell cycle arrest and programmed cell death .

Case Studies and Research Findings

In a recent study examining the structure–activity relationship (SAR) of similar compounds, researchers found that modifications to the alkyne group significantly affected the biological activity. For example, increasing lipophilicity improved interactions with target proteins involved in tumor progression, thereby enhancing antitumor efficacy .

Another case study focused on a series of derivatives synthesized from methyl(1-phenylpent-4-yn-2-yl)amine. The findings revealed that specific substitutions on the phenyl ring led to improved antimicrobial activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimycobacterial agents .

Eigenschaften

IUPAC Name |

N-methyl-1-phenylpent-4-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(13-2)10-11-8-5-4-6-9-11/h1,4-6,8-9,12-13H,7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENPIWQWZGOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.